3-(1H-Pyrazol-3-yl)phenol chemical structure and properties
3-(1H-Pyrazol-3-yl)phenol chemical structure and properties
An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)phenol: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Pyrazole-Phenol Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular scaffolds consistently reappear across a multitude of therapeutic targets. These are termed "privileged structures" for their proven ability to interact with diverse biological macromolecules. The pyrazole ring system is a quintessential example, forming the core of blockbuster drugs and countless investigational agents due to its unique electronic properties and versatile synthetic handles.[1][2] When fused with a phenol—another cornerstone of pharmacophore design renowned for its hydrogen-bonding capabilities—the resulting pyrazole-phenol motif becomes a powerful tool for medicinal chemists.
This guide provides an in-depth technical overview of a specific, high-value exemplar of this class: 3-(1H-Pyrazol-3-yl)phenol . We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its characterization, and the scientific rationale for its significant potential in drug development, particularly as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their programs.
Core Molecular Identity and Physicochemical Properties
3-(1H-Pyrazol-3-yl)phenol is a bifunctional organic molecule featuring a phenol ring connected at the meta-position to the C3 (or C5, via tautomerization) position of a pyrazole ring. This specific arrangement distinguishes it from other isomers and is critical to its interaction with biological targets.
(Image Source: PubChem CID 53439601)
The key structural features are the acidic phenolic hydroxyl (-OH) group and the pyrazole ring, which contains two nitrogen atoms. The pyrazole NH is a hydrogen bond donor, while the adjacent sp² nitrogen is a hydrogen bond acceptor. This duality is central to its utility in drug design.
Data Presentation: Physicochemical Characteristics
Quantitative data for 3-(1H-Pyrazol-3-yl)phenol are summarized below. While experimental data for this specific isomer is not widely published, computational predictions provide reliable estimates for strategic planning.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[3] |
| Molecular Weight | 160.17 g/mol | PubChem[3] |
| IUPAC Name | 3-(1H-pyrazol-5-yl)phenol | PubChem[3] |
| PubChem CID | 53439601 | PubChem[3] |
| Predicted XlogP | 1.5 | PubChem[3] |
| Predicted TPSA | 38.05 Ų | ChemScene[4] |
| Hydrogen Bond Donors | 2 (Phenolic OH, Pyrazole NH) | ChemScene[4] |
| Hydrogen Bond Acceptors | 2 (Phenolic O, Pyrazole N) | ChemScene[4] |
| Predicted Mass (M+H)⁺ | 161.07094 m/z | PubChem[3] |
Synthesis and Structural Verification
The synthesis of C-aryl pyrazoles is a well-established field. A robust and widely applicable method involves the cyclization of an α,β-unsaturated ketone (a chalcone) with hydrazine.[5][6] This approach offers a logical and efficient pathway to 3-(1H-Pyrazol-3-yl)phenol, starting from the readily available 3'-hydroxyacetophenone.
Rationale for Synthetic Strategy
The chosen two-step strategy is predicated on reliability and scalability:
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Claisen-Schmidt Condensation: This classic reaction forms the chalcone intermediate. It is high-yielding and uses common laboratory reagents. The 3-hydroxy group on the acetophenone is generally stable under these basic conditions.
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Pyrazole Formation: The subsequent cyclization with hydrazine hydrate is a definitive reaction for creating the pyrazole ring from a 1,3-dicarbonyl equivalent.[7][8] The use of a simple acid catalyst like acetic acid ensures efficient ring closure.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate chalcone provides a quality control checkpoint before proceeding to the final cyclization.
Step 1: Synthesis of 1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one (3'-Hydroxychalcone)
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3'-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 20 mL water). The causality here is that the hydroxide deprotonates the methyl group of the acetophenone, forming an enolate which then attacks the benzaldehyde carbonyl.
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Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The formation of a new, less polar spot indicates product formation.
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Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold, dilute HCl. This neutralizes the base and precipitates the product. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure chalcone as a crystalline solid.
Step 2: Synthesis of 3-(1H-Pyrazol-3-yl)phenol
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized 3'-hydroxychalcone (5 mmol) in glacial acetic acid (30 mL).
-
Hydrazine Addition: Add hydrazine hydrate (10 mmol, 2 eq.) to the suspension. The acetic acid serves as both a solvent and a catalyst to facilitate the initial Michael addition and subsequent cyclization/dehydration.
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Reflux: Heat the reaction mixture to reflux (approx. 120 °C) for 6-8 hours. Monitor by TLC until the chalcone starting material is consumed.
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Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g). The product will precipitate out of the aqueous solution.
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Purification: Filter the solid product, wash with copious amounts of cold water, and dry. Purify the crude material via column chromatography on silica gel (Eluent: Gradient of Hexane/Ethyl Acetate) to afford pure 3-(1H-Pyrazol-3-yl)phenol.
Visualization: Synthetic Workflow
Caption: A two-step synthesis of 3-(1H-Pyrazol-3-yl)phenol.
Structural Characterization: The Analytical Fingerprint
Confirming the identity and purity of the final compound is paramount. While no definitive published spectrum for this specific isomer is readily available, we can predict the expected spectroscopic data based on the known behavior of the pyrazole and phenol moieties from analogous structures.[9][10][11][12]
| Technique | Expected Observations |
| ¹H NMR | ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton. ~12.0-13.0 ppm (br s, 1H): Pyrazole N-H proton. ~7.6 ppm (d, 1H): Pyrazole C4-H. ~6.6 ppm (d, 1H): Pyrazole C5-H. ~6.8-7.4 ppm (m, 4H): Aromatic protons of the phenol ring. |
| ¹³C NMR | ~157 ppm: Phenolic C-OH. ~145-155 ppm: Pyrazole C3/C5 carbons. ~130 ppm: Pyrazole C4 carbon. ~105-130 ppm: Aromatic carbons of the phenol ring. |
| FT-IR | ~3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~3100 cm⁻¹: Aromatic C-H stretch. ~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the aromatic and pyrazole rings. |
| Mass Spec. | [M+H]⁺ at ~161.07 m/z: Confirms the molecular weight. Fragmentation would likely show loss of HCN and CO consistent with the pyrazole and phenol structures. |
Expert Insight: The broad, downfield signals for the OH and NH protons in ¹H NMR are characteristic and their presence is a strong indicator of successful synthesis. In mass spectrometry, high-resolution analysis (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.
Applications in Drug Discovery: A Potent Kinase Inhibitor Scaffold
The true value of 3-(1H-Pyrazol-3-yl)phenol lies in its potential as a therapeutic agent. The pyrazole scaffold is a cornerstone of kinase inhibitor design, and the specific geometry of this molecule makes it an ideal candidate for targeting the ATP-binding site of many protein kinases.[13][14]
Mechanism of Action: The Kinase Hinge-Binding Motif
Protein kinases share a conserved binding site for ATP. A key feature of this site is the "hinge region," a short stretch of amino acids that forms hydrogen bonds with the adenine ring of ATP. Effective kinase inhibitors work by mimicking these interactions.
The 3-(1H-Pyrazol-3-yl)phenol structure is perfectly pre-organized for this purpose:
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Hydrogen Bond Donor: The pyrazole N-H group can act as a hydrogen bond donor, mimicking the N6-amino group of adenine.
-
Hydrogen Bond Acceptor: The adjacent pyrazole nitrogen can act as a hydrogen bond acceptor, mimicking the N1 of adenine.
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Ancillary Interactions: The phenol group can form an additional crucial hydrogen bond with residues at the entrance of the ATP pocket, significantly enhancing binding affinity and selectivity.[15]
This "donor-acceptor" pattern allows the molecule to anchor itself within the kinase hinge, blocking the entry of ATP and thereby inhibiting the enzyme's function. This mechanism is fundamental to the action of many successful pyrazole-based kinase inhibitors, such as those targeting CDKs and RIPK1.[13]
Visualization: Proposed Kinase Inhibition Mechanism
Caption: Proposed binding of the molecule in a kinase ATP pocket.
Safety and Handling
As a phenolic compound containing a heterocyclic amine, 3-(1H-Pyrazol-3-yl)phenol should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Toxicity Profile: While specific data is unavailable, it should be treated as potentially hazardous. Phenols are known to be toxic and corrosive, and heterocyclic compounds can have unforeseen biological activity.
Conclusion
3-(1H-Pyrazol-3-yl)phenol is more than just a chemical entity; it is a strategically designed building block with immense potential. Its synthesis is achievable through robust, well-understood chemical transformations. Its structure, combining the proven pharmacophores of pyrazole and phenol in a specific meta-orientation, makes it a prime candidate for development as a kinase inhibitor for oncology, immunology, and other therapeutic areas. The insights provided in this guide are intended to empower research and development teams to unlock the full potential of this valuable molecular scaffold.
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